molecular formula C21H32O3 B10767230 Leukotriene A4-d5 methyl ester

Leukotriene A4-d5 methyl ester

Cat. No. B10767230
M. Wt: 337.5 g/mol
InChI Key: WTKAVFHPLJFCMZ-RIVYOXCQSA-N
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Chemical Reactions Analysis

Types of Reactions: Leukotriene A4-d5 methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Comparison with Similar Compounds

Leukotriene A4-d5 methyl ester is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry. Similar compounds include:

These compounds share similar biosynthetic pathways and functions but differ in their specific labeling and applications.

properties

Molecular Formula

C21H32O3

Molecular Weight

337.5 g/mol

IUPAC Name

methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-13,13,14,14,14-pentadeuteriotetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate

InChI

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7-,11-10-,13-12+,16-14+/t19-,20-/m0/s1/i1D3,3D2

InChI Key

WTKAVFHPLJFCMZ-RIVYOXCQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C\C=C/C=C/C=C/[C@H]1[C@@H](O1)CCCC(=O)OC

Canonical SMILES

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC

Origin of Product

United States

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